molecular formula C14H12N4S B2682661 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-78-3

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B2682661
CAS No.: 74270-78-3
M. Wt: 268.34
InChI Key: CPPAKJNMGGTEHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of appropriate benzyl and pyridine derivatives with triazole precursors. One common method includes the reaction of 4-benzyl-1H-1,2,4-triazole-3-thiol with 4-bromopyridine under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group is particularly reactive and can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and pyridine groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPAKJNMGGTEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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